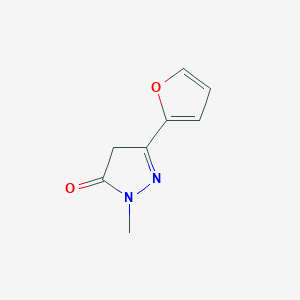

3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one

Description

3-(Furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative featuring a furan substituent at position 3 and a methyl group at position 1 of the dihydropyrazole ring. These compounds are synthesized via cyclization of chalcones with hydrazine derivatives and are explored for diverse biological activities, including anti-inflammatory and antimicrobial properties .

Properties

IUPAC Name |

5-(furan-2-yl)-2-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-10-8(11)5-6(9-10)7-3-2-4-12-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJFXPWOHZJPTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(=N1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 1-Methylhydrazine with Furan-2-yl β-Dicarbonyl Compounds

A common approach involves the reaction of 1-methylhydrazine with furan-2-yl-substituted β-keto esters or β-diketones. The process generally proceeds as follows:

- Step 1: Preparation of the furan-2-yl β-dicarbonyl compound (e.g., furan-2-yl acetoacetate or furan-2-yl diketone).

- Step 2: Condensation with 1-methylhydrazine under controlled temperature, often in an alcoholic solvent such as ethanol or methanol.

- Step 3: Cyclization to form the 4,5-dihydro-1H-pyrazol-5-one ring system.

- Step 4: Purification by recrystallization or chromatography.

This method benefits from mild reaction conditions and relatively straightforward purification steps. The methyl group at the 1-position is introduced directly via the use of 1-methylhydrazine as the nucleophile.

Alternative Routes Using Hydrazone Intermediates

Another synthetic route involves:

- Formation of hydrazones from furan-2-carbaldehyde and methylhydrazine.

- Subsequent cyclization with β-keto esters or diketones to yield the pyrazolone ring.

This approach allows for regioselective control and can be facilitated by microwave irradiation or catalytic conditions to enhance yields and reduce reaction times.

Detailed Synthetic Procedure Example (Inferred from Related Patents and Literature)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Diethyl butynedioate + 40% methylhydrazine aqueous solution, -10 to 0 °C | Condensation to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester intermediate | Intermediate isolated as white solid after filtration and drying |

| 2 | Intermediate + tribromooxyphosphorus in acetonitrile, reflux | Bromination to introduce bromine substituent at pyrazole ring | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester obtained |

| 3 | Hydrolysis with 10% NaOH in ethanol, room temperature | Conversion of ester to carboxylic acid | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid formed |

| 4 | Reaction with tert-butyl alcohol and dimethyl azidophosphate in DMF, 100 °C | Carbamate formation | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate synthesized |

| 5 | Treatment with 50% trifluoroacetic acid in dichloromethane, room temperature | Deprotection to yield 5-bromo-1-methyl-1H-pyrazol-3-amine | Final amine product isolated after extraction and drying |

Note: This sequence is from a patent describing synthesis of related pyrazole derivatives and can be adapted for furan-substituted analogs by replacing the aryl or alkyl substituents with furan-2-yl groups.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Notes |

|---|---|---|---|---|

| Direct condensation of 1-methylhydrazine with furan-2-yl β-dicarbonyl compounds | Simple, mild conditions, commercially available reagents | May require purification due to side products | Moderate to high (60-85%) | Widely used for pyrazolone derivatives |

| Hydrazone intermediate cyclization | Allows regioselective substitution, microwave-assisted acceleration | Requires additional steps, specialized equipment | High (up to 90%) | Useful for complex substitution patterns |

| Multi-step bromination and carbamate protection/deprotection (patent method) | Enables functional group manipulation, scalable | Involves toxic reagents (tribromooxyphosphorus), multiple steps | Moderate to high (50-80%) | Suitable for derivatives requiring further functionalization |

Research Findings and Optimization Notes

- Use of 1-methylhydrazine as a nucleophile directly influences the methylation at the N-1 position, simplifying synthesis.

- Controlling temperature during condensation prevents decomposition and side reactions, especially when handling sensitive furan rings.

- Solvent choice (ethanol, methanol, acetonitrile) impacts reaction rate and purity; polar protic solvents favor condensation.

- Microwave-assisted synthesis can drastically reduce reaction time and improve yield for pyrazolone formation.

- Avoidance of highly toxic reagents such as cyanogen bromide is preferred for environmental and safety reasons; alternative bromination agents like tribromooxyphosphorus can be used with caution.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Condition | Effect on Synthesis |

|---|---|---|

| Temperature | 0 to 100 °C | Controls reaction rate and selectivity |

| Solvent | Ethanol, methanol, acetonitrile | Influences solubility and reaction kinetics |

| Methylhydrazine concentration | 40% aqueous solution | Ensures methyl substitution at N-1 |

| Reaction time | 30 minutes to several hours | Longer times may increase yield but risk degradation |

| Purification | Filtration, recrystallization, chromatography | Removes impurities and side products |

This comprehensive overview consolidates preparation methods of this compound by integrating classical condensation techniques, hydrazone intermediates, and multi-step synthetic sequences adapted from related pyrazolone chemistry. The data reflects a balance between operational simplicity, safety, and synthetic efficiency, supporting further research and potential scale-up for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The pyrazolone ring can be reduced to form dihydropyrazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: Dihydropyrazole derivatives.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential antimicrobial and anticancer activities. Studies have shown that modifications to the furan and pyrazolone rings can significantly influence the minimum inhibitory concentration (MIC) values against various pathogens. For instance, derivatives of pyrazolone compounds have demonstrated promising results in inhibiting bacterial growth and cancer cell proliferation .

Case Study: Antimicrobial Activity

A series of pyrazolone derivatives were synthesized and tested for antimicrobial efficacy. The results indicated that structural variations led to differing MIC values against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that the compound could serve as a lead structure for new antimicrobial agents.

Research has highlighted the compound's role in modulating biological pathways. The mechanism of action involves interactions with molecular targets through π-π stacking and hydrogen bonding, which can influence enzyme activity and receptor binding .

Case Study: Cytotoxicity Evaluation

A study focused on the cytotoxic effects of this compound derivatives revealed significant cytotoxicity against multiple cancer cell lines, indicating potential as a therapeutic agent in oncology .

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the synthesis of pharmaceuticals and agrochemicals. Its ability to act as a building block for more complex heterocyclic compounds makes it valuable in drug development processes . The compound's unique properties allow it to be incorporated into formulations aimed at enhancing bioactivity or stability.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the pyrazolone ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Key Observations :

- Position 1: The methyl group in the target compound contrasts with hydrogen (H) in most analogs or bulkier groups like benzoyl (e.g., ).

- Position 3 : The furan substituent is common across analogs, suggesting its role in π-π stacking or hydrogen bonding in biological targets .

- Position 5 : The ketone group in the target compound mirrors pyrazol-5-one derivatives (e.g., ), which are critical for hydrogen bonding in receptor interactions.

Physicochemical Properties

- Melting Points : Pyrazoline derivatives with aromatic substituents (e.g., benzodioxol in ) have higher melting points (186°C) compared to alkyl-substituted analogs. The target’s methyl group may lower its melting point, improving solubility.

- Spectral Data :

Crystallographic Insights

- Crystal structures of related compounds (e.g., ) reveal planar dihydropyrazole rings with substituents influencing packing via hydrogen bonds. The target’s methyl group may disrupt intermolecular interactions, reducing crystallinity compared to chlorophenyl analogs.

Biological Activity

3-(Furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a furan ring and a pyrazolone structure, which contribute to its unique chemical reactivity and biological activity. The molecular formula is , with a molecular weight of 164.16 g/mol. Its structure allows for various interactions with biological targets, enhancing its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells:

- Enzyme Modulation : The compound can modulate the activity of enzymes through hydrogen bonding and π-π stacking interactions with aromatic residues in proteins.

- Receptor Interaction : It may also engage with various receptors, influencing signaling pathways critical for cellular function.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 10 |

| Staphylococcus aureus | 15 |

| Candida albicans | 20 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Cytotoxicity

The cytotoxic effects of the compound have been evaluated against various cancer cell lines. In vitro studies indicate that it has selective cytotoxicity, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

| Normal Fibroblasts | >50 |

The selectivity index indicates that the compound may selectively target cancer cells while sparing normal cells, which is a crucial characteristic for anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory disorders. The compound's effectiveness was comparable to standard anti-inflammatory drugs such as indomethacin .

Case Studies and Research Findings

Several studies have investigated the biological activity of derivatives of pyrazolone compounds similar to this compound. For example:

- Study on Antimicrobial Activity : A series of pyrazolone derivatives were synthesized and tested for antimicrobial efficacy. The study found that modifications to the furan and pyrazolone rings significantly affected the MIC values against various pathogens .

- Evaluation of Cytotoxicity : Research focused on the cytotoxic effects of pyrazolone derivatives revealed promising results against multiple cancer cell lines, highlighting the importance of structural variations in enhancing biological activity .

Q & A

Q. Table 1. Key Crystallographic Parameters for Analogous Compounds

| Compound ID | Space Group | Bond Length (C=O, Å) | Hydrogen Bonds (Å) | Reference |

|---|---|---|---|---|

| Chlorophenyl-pyrazolone | P21/c | 1.224 | N-H⋯O (2.89) | |

| Trimethoxyphenyl derivative | P1̄ | 1.218 | C-H⋯π (3.42) |

Q. Table 2. Optimized Synthesis Conditions for Pyrazolone Derivatives

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol > DMF | Polarity affects cyclization |

| Temperature | 70–80°C | Higher temps reduce byproducts |

| Catalyst (AcOH) | 5–10 mol% | Excess slows reaction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.